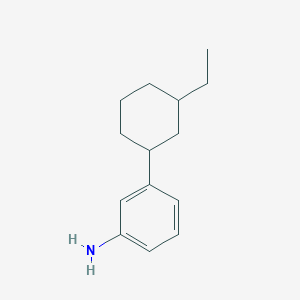

3-(3-Ethylcyclohexyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

3-(3-ethylcyclohexyl)aniline |

InChI |

InChI=1S/C14H21N/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(15)10-13/h4,7-8,10-12H,2-3,5-6,9,15H2,1H3 |

InChI Key |

DWRMTWXSZGIRLS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(C1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 3 3 Ethylcyclohexyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The amine group of the aniline ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org This is due to the ability of the nitrogen's lone pair of electrons to donate electron density into the aromatic π-system, thereby stabilizing the intermediate carbocation (arenium ion) formed during the substitution process. minia.edu.eguci.edu However, the bulky 3-ethylcyclohexyl group at the meta position can sterically hinder attack at certain positions, influencing the regioselectivity of these reactions. wikipedia.org

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, forming an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then react with various electrophiles to introduce a substituent exclusively at that ortho-position. wikipedia.org

For 3-(3-Ethylcyclohexyl)aniline, the primary amine group itself is not an effective DMG. However, it can be converted into a more potent directing group, such as an amide or a carbamate. wikipedia.orgorganic-chemistry.org These modified groups can chelate to the lithium of the organolithium reagent, positioning it to abstract a proton from the adjacent ortho-position on the aromatic ring. baranlab.org The choice of the directing group and reaction conditions is crucial to achieve high yields and regioselectivity.

Table 1: Common Directing Metalation Groups (DMGs) for Aniline Derivatives

| Directing Group | Reagent for Formation | Relative Directing Ability |

| Amide (-NHCOR) | Acyl chloride, Anhydride | Strong |

| Carbamate (-NHCOOR) | Chloroformate | Strong |

| Tertiary Amine (-NR2) | Alkyl halide | Moderate |

This table provides a general overview of DMGs applicable to aniline systems.

Protection and Deprotection Strategies for the Amine Functionality

To control the reactivity of the aniline ring and prevent unwanted side reactions during electrophilic aromatic substitution, protection of the amine group is often necessary. libretexts.orgpearson.com The high reactivity of the primary amine can lead to polysubstitution or act as a site for undesired reactions with electrophiles or catalysts. libretexts.org Protection involves converting the amine into a less reactive functional group, which can be later removed to regenerate the original amine. organic-chemistry.org

Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups. organic-chemistry.orgfishersci.co.uk The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions. masterorganicchemistry.comorganic-chemistry.org The benzyl group, introduced via a benzyl halide, is often removed by catalytic hydrogenolysis. fishersci.co.uk The choice of protecting group depends on the stability required during subsequent reaction steps and the conditions needed for its removal, ensuring other functional groups in the molecule remain intact. organic-chemistry.org

Table 2: Common Protecting Groups for Amines and Their Deprotection Conditions

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) fishersci.co.ukmasterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis pearson.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Basic (e.g., Piperidine) masterorganicchemistry.com |

This table summarizes common protecting groups and their standard removal conditions.

Reactions Involving the Amine Functional Group

The primary amine group in this compound is a nucleophilic center and can participate in a range of chemical transformations.

Acylation and Amidation Reactions

The amine group of this compound readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. fishersci.de This reaction, often carried out in the presence of a base to neutralize the acid byproduct, is a common method for protecting the amine group or for synthesizing amide derivatives. pearson.comfishersci.de The reactivity of the acylation can be influenced by the steric hindrance around the amine group. The formation of amides is a fundamental transformation in organic synthesis. organic-chemistry.org

Table 3: Examples of Acylating Agents for Aniline Derivatives

| Acylating Agent | Product Type | Typical Reaction Conditions |

| Acetyl chloride | Acetamide | Base (e.g., pyridine, triethylamine) |

| Benzoyl chloride | Benzamide | Schotten-Baumann conditions (aq. NaOH) |

| Acetic anhydride | Acetamide | Heat or catalyst |

This table provides examples of common reagents used for the acylation of anilines.

Diazotization and Coupling Reactions

Primary aromatic amines like this compound can be converted into diazonium salts through a process called diazotization. slideshare.net This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. vedantu.com The resulting diazonium salt is a versatile intermediate.

These diazonium salts can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds. slideshare.netlibretexts.org This electrophilic aromatic substitution reaction is the basis for the synthesis of many azo dyes. vedantu.comlibretexts.org The position of the coupling on the activated aromatic ring is usually para to the activating group. libretexts.org

Formation of Schiff Bases and Imines

This compound can react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines. wikipedia.orgscispace.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. scispace.comnih.gov The formation of the C=N double bond is a reversible process and is often catalyzed by acid. scispace.com Schiff bases are important intermediates in organic synthesis and can be used as ligands in coordination chemistry. wikipedia.org

Oxidation Pathways and Mechanisms

The oxidation of this compound can proceed through several pathways, primarily involving the aniline moiety. The amino group is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The bulky 3-ethylcyclohexyl substituent may sterically hinder some reactions but generally, the reactivity mirrors that of other secondary alkyl-substituted anilines.

Common oxidation reactions for anilines involve the nitrogen atom and the aromatic ring. Under controlled oxidation, the primary amine can be converted to nitroso and subsequently nitro derivatives. Stronger oxidizing agents or different conditions can lead to the formation of complex polymeric materials, often referred to as aniline black, through radical coupling mechanisms. researchgate.net

The initial step in many oxidation mechanisms is the formation of a radical cation by the removal of an electron from the nitrogen atom. This intermediate can then undergo further reactions.

Formation of Nitroso and Nitro Compounds: Mild oxidizing agents can convert the aniline to the corresponding nitrosobenzene (B162901) derivative. Further oxidation yields the nitrobenzene (B124822) derivative. This is a common transformation for many substituted anilines. smolecule.com

Polymerization: In the presence of strong oxidants (like ammonium (B1175870) persulfate) or under electrochemical conditions, aniline and its derivatives tend to polymerize. researchgate.net The reaction proceeds via the coupling of radical cations, leading to the formation of dimeric species (such as benzidines and phenazines) and ultimately high-molecular-weight polymers. researchgate.net The substitution pattern on the ring, including the presence of the 3-(3-Ethylcyclohexyl) group, would influence the regiochemistry of this coupling.

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Typical Product(s) | Reaction Pathway |

| Peroxy acids (e.g., m-CPBA) | 1-Ethyl-3-(3-nitrosocyclohexyl)benzene | N-Oxidation |

| Trifluoroperacetic acid | 1-Ethyl-3-(3-nitrocyclohexyl)benzene | N-Oxidation followed by further oxidation |

| Ammonium persulfate, K2Cr2O7 | Polyaniline derivatives ("Aniline Black") | Oxidative radical polymerization |

| Air/Light (prolonged exposure) | Various colored degradation products | Auto-oxidation |

Reductive Transformations, including Hydrogenation

Reductive transformations of this compound primarily focus on the hydrogenation of the aromatic ring, as the amine group is already in its most reduced state. The conversion of the aniline ring to a cycloaliphatic amine ring is an industrially significant reaction, yielding products like 3-ethyl-cis/trans-cyclohexyl)cyclohexylamine. researchgate.net

This transformation requires a catalyst and a source of hydrogen. The choice of catalyst is crucial for achieving high yield and selectivity, particularly for avoiding the formation of secondary amines as byproducts. researchgate.net

Catalytic Hydrogenation: The most common method for reducing the aniline ring is catalytic hydrogenation. This involves reacting the compound with hydrogen gas under pressure in the presence of a metal catalyst. Ruthenium (Ru) and Rhodium (Rh) catalysts are often highly effective for this transformation. researchgate.net For instance, ruthenium supported on carbon nanotubes (Ru/CNT) has been shown to be an active catalyst for the hydrogenation of substituted anilines like toluidine. researchgate.net Modifying the catalyst support, for example with LiOH, can significantly improve selectivity towards the desired primary cycloaliphatic amine by reducing side reactions on the support's acidic sites. researchgate.net Palladium (Pd) catalysts are also widely used in hydrogenation reactions. rsc.org

The reaction proceeds via the adsorption of the aromatic ring onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms. The stereochemistry of the resulting cyclohexylamine (B46788) (cis vs. trans isomers) is influenced by the catalyst, solvent, and reaction conditions.

Table 2: Catalytic Systems for Aniline Hydrogenation

| Catalyst System | Substrate Example | Conditions | Product | Reference |

| Ru/CNT(LiOH) | Toluidines | 110°C, 180 min | Methylcyclohexylamines | researchgate.net |

| Rh/CNT | p-Toluidine | - | Methylcyclohexylamine | researchgate.net |

| Pd/C | Nitrobenzene | 298 K, ambient pressure | Aniline | rsc.orgresearchgate.net |

Transformations of the Cyclohexyl Moiety

Stereoselective Modifications

The this compound molecule possesses two chiral centers, one on the cyclohexyl ring at the point of attachment to the aniline ring (C1') and another at the ethyl-substituted carbon (C3'). This results in the existence of multiple stereoisomers. Any transformation of the cyclohexyl moiety must consider the stereochemical outcome.

Stereoselective modifications aim to control the formation of a specific stereoisomer. This is often achieved using chiral catalysts or reagents, or by taking advantage of the existing stereochemistry in the molecule to direct an incoming reagent (substrate-controlled stereoselectivity).

While specific stereoselective modifications on this compound are not widely documented, general principles can be applied. For instance, visible-light-driven annulation reactions have been reported for N,N-substituted dialkyl anilines, proceeding with complete diastereoselectivity. nih.govchalmers.se Such strategies, if adapted, could potentially lead to the stereoselective construction of new rings fused to the cyclohexyl moiety. The inherent chirality of the starting material could influence the stereochemical course of reactions such as epoxidation, dihydroxylation, or C-H functionalization on the cyclohexyl ring, especially when one diastereomer of the starting material is used. The stereoselectivity of drug-receptor interactions underscores the importance of controlling molecular shape, a principle that also applies to synthetic transformations. researchgate.net

Ring Opening/Closure Reactions (if applicable)

The saturated cyclohexane (B81311) ring in this compound is chemically stable and generally resistant to ring-opening reactions under standard laboratory conditions. Such reactions typically require high energy input or specific catalytic systems designed to cleave strong C-C bonds.

Ring-opening is more feasible for strained rings (like cyclopropanes) or rings containing activating functional groups (like epoxides or ketones). researchgate.netacs.org For example, palladium-catalyzed ring-opening of cyclopropanols is a known synthetic method. acs.org Similarly, Lewis acid-catalyzed ring-opening of epoxides like cyclohexene (B86901) oxide with anilines is a common route to β-aminoalcohols. researchgate.netresearchgate.net

For an unactivated alkane ring like the one in this compound, ring-opening would be a challenging transformation. It might be achievable under conditions of hydrogenolysis with specific heterogeneous catalysts at high temperatures and pressures, a process more common in industrial petrochemistry than in fine chemical synthesis. Reductive nickel catalysis has been employed for the ring-opening of heterocyclic systems like benzofurans, demonstrating that C-O bond cleavage is possible under such conditions, but C-C bond cleavage in a carbocycle is significantly more difficult. chinesechemsoc.org Therefore, ring-opening reactions are not generally considered a typical transformation pathway for the cyclohexyl moiety of this molecule.

Derivatization for Analytical and Synthetic Purposes

Derivatization of this compound is a key strategy for both its analysis and its use as a synthetic intermediate. These modifications typically target the nucleophilic amino group or the aromatic ring.

Derivatization for Analytical Purposes

For analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve volatility, thermal stability, or detector response. libretexts.orgthermofisher.comresearchgate.net

Acylation: The amine group can be acylated using reagents like trifluoroacetic anhydride. The resulting amide is more volatile and provides a strong signal in electron capture detectors (ECD) for GC analysis.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC analysis. libretexts.org

Fluorescent Tagging: For HPLC with fluorescence detection, the aniline can be reacted with a fluorescent tagging agent, such as dansyl chloride or fluorescamine. This dramatically increases the sensitivity of detection.

Derivatization for Synthetic Purposes

The amine and the aromatic ring are versatile functional handles for building more complex molecules. internationaljournalcorner.comnih.gov

Amide Formation: The most common reaction is the acylation of the amine with acyl chlorides or carboxylic acids (using coupling agents) to form amides. These amides are often intermediates in the synthesis of biologically active compounds. nih.gov

N-Alkylation/Arylation: The amine can be further alkylated or arylated through reactions like reductive amination or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). nih.gov

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (HNO₂). This diazonium intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions of the aniline ring. This allows for the introduction of various substituents, although the substitution pattern is constrained by the existing cyclohexyl group at the meta position.

Table 3: Common Derivatization Reactions for this compound

| Reagent/Reaction Type | Functional Group Targeted | Purpose | Product Class |

| Acyl Halides / Anhydrides | Amine (-NH₂) | Synthetic Intermediate, Analytical | Amide |

| Alkyl Halides / Reductive Amination | Amine (-NH₂) | Synthetic Intermediate | Secondary/Tertiary Amine |

| Nitrous Acid (NaNO₂/HCl) | Amine (-NH₂) | Synthetic Intermediate | Diazonium Salt |

| Silylating Agents (e.g., BSTFA) | Amine (-NH₂) | Analytical (GC) | Silylated Amine |

| Dansyl Chloride | Amine (-NH₂) | Analytical (HPLC-Fluorescence) | Sulfonamide |

| Bromine / Nitrating mixture | Aromatic Ring | Synthetic Intermediate | Halogenated/Nitrated Aniline |

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(3-Ethylcyclohexyl)aniline. The presence of two chiral centers at positions 1 and 3 of the cyclohexyl ring results in the existence of diastereomers (cis and trans isomers), which would be distinguishable by NMR.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons.

Aromatic Region (approx. 6.5-7.2 ppm): The four protons on the aniline (B41778) ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. A triplet at approximately 7.0-7.2 ppm would correspond to the proton at C5. The protons at C2, C4, and C6 would appear as complex multiplets or distinct signals in the 6.5-6.8 ppm range.

Amine Protons (approx. 3.6 ppm): A broad singlet corresponding to the two -NH₂ protons is expected. Its chemical shift can be variable and is affected by solvent and concentration.

Aliphatic Region (approx. 0.8-2.0 ppm): This region will be crowded and complex due to the overlapping signals of the ethyl and cyclohexyl protons. The methine proton on the cyclohexyl ring attached to the aniline (C1-H) would likely appear as a multiplet around 2.4-2.6 ppm. The protons of the ethyl group would present as a triplet (CH₃) around 0.9 ppm and a quartet (CH₂) around 1.4 ppm. The remaining ten protons on the cyclohexyl ring would produce a series of complex, overlapping multiplets between 1.0 and 1.9 ppm due to axial and equatorial positions and diastereotopicity.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display 14 distinct signals for the 14 carbon atoms in the molecule, assuming diastereomers are not resolved or are analyzed separately.

Aromatic Carbons: Six signals are expected. The carbon attached to the amino group (C3) would be the most deshielded (approx. 147 ppm), followed by the carbon attached to the cyclohexyl group (C1) (approx. 145 ppm). The other four aromatic carbons would resonate between 113 and 130 ppm.

Aliphatic Carbons: Eight signals are anticipated for the ethylcyclohexyl moiety. The cyclohexyl carbon bonded to the aniline ring (C1') would appear around 45-50 ppm. The other cyclohexyl carbons would be found between 25 and 35 ppm. The ethyl group carbons would be observed at approximately 11 ppm (-CH₃) and 29 ppm (-CH₂).

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (C5) | ~7.1 (triplet) | ~129 |

| Aromatic C-H (C2, C4, C6) | 6.5 - 6.8 (multiplets) | 113 - 118 |

| Aromatic C-N (C3) | - | ~147 |

| Aromatic C-Cyclohexyl (C1) | - | ~145 |

| NH₂ | ~3.6 (broad singlet) | - |

| Cyclohexyl-CH (C1') | ~2.5 (multiplet) | ~48 |

| Cyclohexyl-CH₂ | 1.0 - 1.9 (multiplets) | 25 - 35 |

| Ethyl-CH₂ | ~1.4 (quartet) | ~29 |

| Ethyl-CH₃ | ~0.9 (triplet) | ~11 |

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would be crucial for establishing proton-proton coupling networks. It would confirm the connectivity within the aromatic ring and, critically, trace the couplings throughout the entire ethylcyclohexyl group, helping to assign the complex, overlapping signals in the aliphatic region.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation would be between the C1'-H of the cyclohexyl ring and the aromatic carbons (C1, C2, C6), definitively proving the attachment point of the substituent to the aniline ring.

The compound this compound possesses two stereocenters, leading to cis and trans diastereomers. These isomers are chemically distinct and would exhibit separate sets of signals in both ¹H and ¹³C NMR spectra. The relative stereochemistry could be determined by analyzing proton-proton coupling constants (³JHH) and through-space correlations. For instance, the width and multiplicity of the C1'-H signal would differ between the cis and trans isomers due to different dihedral angles with neighboring protons. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to identify protons that are close in space, providing definitive evidence for the relative orientation of the ethyl group and the aniline substituent on the cyclohexane (B81311) ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be dominated by absorptions from the amine, aromatic ring, and aliphatic moieties.

N-H Stretching: A characteristic pair of medium-intensity peaks is expected in the 3350-3450 cm⁻¹ region, which is indicative of a primary amine (-NH₂). wikieducator.org

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of peaks just above 3000 cm⁻¹ (approx. 3030-3080 cm⁻¹). Aliphatic C-H stretching from the ethylcyclohexyl group would result in strong, sharp peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations are expected to produce two or three bands of variable intensity in the 1500-1620 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band around 1600-1640 cm⁻¹. wikieducator.org

C-N Stretching: The stretching vibration for an aromatic amine C-N bond is anticipated in the 1250-1340 cm⁻¹ range. wikieducator.org

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (primary amine) | 3350 - 3450 | Medium (doublet) |

| Aromatic C-H Stretch | 3030 - 3080 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| N-H Bend (amine) | 1600 - 1640 | Medium-Strong |

| Aromatic C=C Stretch | 1500 - 1620 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1340 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of the compound. For this compound (C₁₄H₂₁N), the exact molecular weight is 203.1674 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 203. The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways include:

Loss of Ethyl Group: A prominent peak at m/z 174 would result from the loss of the ethyl radical (•C₂H₅) via cleavage at the C3 position of the cyclohexyl ring, a favorable benzylic-type fragmentation.

Formation of Cyclohexyl Cation: Cleavage of the bond between the aniline and cyclohexyl rings could lead to a fragment at m/z 106, corresponding to the [C₆H₅NH]⁺˙ radical cation.

Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, leading to a complex series of smaller aliphatic ions.

Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity |

|---|---|

| 203 | [M]⁺˙ (Molecular Ion) |

| 174 | [M - C₂H₅]⁺ |

| 106 | [C₆H₅NH]⁺˙ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule's chromophore, which in this case is the aniline ring. Aniline itself typically exhibits two main absorption bands. nist.gov For this compound, similar absorptions are expected:

A strong primary absorption band (π → π* transition) is predicted around 230-240 nm.

A weaker secondary band (n → π* transition), which is characteristic of the benzene ring, is expected around 280-290 nm.

The ethylcyclohexyl group, being an alkyl substituent, is expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted aniline due to its weak electron-donating inductive effect.

High-Resolution Chromatography Techniques for Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are essential for determining the purity of a synthesized sample and for separating potential isomers.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase such as acetonitrile/water or methanol/water, would be the primary technique for purity analysis. thermofisher.comresearchgate.net The compound would be detected by a UV detector set to one of its absorption maxima (e.g., ~235 nm or ~285 nm). This technique would be capable of detecting and quantifying impurities and could potentially separate the cis and trans diastereomers with appropriate method optimization.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool that combines separation with identification. researchgate.net The compound's volatility should make it suitable for GC analysis. The gas chromatogram would indicate the purity of the sample, with the retention time being a characteristic of the compound under specific conditions. The coupled mass spectrometer would provide mass spectra for each peak, allowing for positive identification of the main compound and any impurities by matching their fragmentation patterns. epa.gov Like HPLC, a high-resolution capillary GC column could likely achieve separation of the cis and trans diastereomers.

Structural and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography data for 3-(3-Ethylcyclohexyl)aniline could be located. To determine the solid-state structure, a single crystal of the compound would need to be grown and analyzed using an X-ray diffractometer. This analysis would provide precise atomic coordinates, bond lengths, and bond angles, defining the molecule's geometry in the crystalline state. The resulting data would include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice.

Intermolecular Interactions and Packing Arrangements in Crystalline States

The specific intermolecular interactions and packing arrangements of this compound in a crystalline state are unknown without crystallographic data. mdpi.com Generally, aniline (B41778) derivatives can participate in hydrogen bonding through the N-H groups of the amine, acting as hydrogen bond donors. The aromatic ring can also engage in π-π stacking and C-H···π interactions. The aliphatic cyclohexyl and ethyl groups would likely be involved in weaker van der Waals interactions. The interplay of these forces would dictate how the molecules arrange themselves in a three-dimensional lattice.

Stereochemical Implications of Substituent Positions

The this compound molecule possesses stereocenters. The carbon atom on the cyclohexyl ring to which the ethyl group is attached is a chiral center, as is the carbon to which the aniline group is attached. This gives rise to the possibility of diastereomers (cis and trans isomers) depending on the relative orientation of the ethyl and aniline groups on the cyclohexyl ring. Each of these diastereomers would also exist as a pair of enantiomers. The specific stereochemistry would significantly influence the molecule's shape, its packing in a crystal, and potentially its physical and biological properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org For "3-(3-Ethylcyclohexyl)aniline," DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry and electronic properties. nih.govscispace.com

Geometry optimization calculations aim to find the lowest energy conformation of the molecule. nih.gov For "this compound," this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms. The ethylcyclohexyl group can exist in different conformations (chair, boat, twist-boat), and DFT can predict the most stable conformation of this ring and its orientation relative to the aniline (B41778) moiety.

Once the geometry is optimized, various electronic properties can be calculated. These properties provide insights into the molecule's reactivity and spectroscopic behavior. Key electronic properties that can be determined via DFT include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter for determining molecular reactivity. A smaller gap suggests higher reactivity. nih.gov

Ionization Potential and Electron Affinity: These parameters indicate the energy required to remove an electron and the energy released upon gaining an electron, respectively.

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, offering insights into the electrophilic and nucleophilic sites within the molecule.

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N | 1.40 Å |

| C-C (aromatic) | 1.39 Å | |

| C-C (cyclohexyl) | 1.54 Å | |

| Bond Angle | C-N-H | 113° |

| C-C-C (aromatic) | 120° | |

| C-C-C (cyclohexyl) | 111° | |

| Dihedral Angle | C-C-C-N | 180° |

Table 2: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Predicted Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 1.5 D |

| Ionization Potential | 7.0 eV |

| Electron Affinity | 0.2 eV |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. ajchem-a.com For a flexible molecule like "this compound," MD simulations are invaluable for exploring its vast conformational space. researchgate.netmdpi.com By simulating the motion of the molecule over time, researchers can understand how it folds and changes shape, which is crucial for its interaction with other molecules. nih.gov

An MD simulation of "this compound" would typically involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and then solving Newton's equations of motion for every atom. This allows for the observation of dynamic processes such as:

Ring Puckering: The cyclohexane (B81311) ring can interconvert between different chair and boat conformations. MD simulations can reveal the preferred conformations and the energy barriers between them.

Side Chain Rotation: The ethyl group and the bond connecting the cyclohexyl ring to the aniline ring can rotate, leading to a wide range of possible conformers.

Solvent Effects: By including solvent molecules in the simulation, it is possible to study how the solvent influences the conformational preferences of the molecule.

The results of MD simulations can be used to generate a conformational landscape, which maps the different stable conformations and the transition pathways between them. nih.gov This information is critical for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the conformation.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in the chemical and biological sciences and engineering. researchgate.net QSAR models relate the biological activity of a series of compounds to their physicochemical properties, while QSPR models relate these properties to other chemical properties. researchgate.net

The fundamental principle of QSAR/QSPR is that the structure of a molecule determines its activity or properties. By identifying the key structural features (descriptors) that influence a particular endpoint, a mathematical model can be developed to predict the activity or property of new, untested compounds.

For "this compound," a QSAR study could be undertaken if a dataset of structurally similar aniline derivatives with known biological activity (e.g., receptor binding affinity, enzyme inhibition) is available. The process would involve:

Data Collection: Assembling a dataset of compounds with their corresponding biological activities.

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a model is built that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the biological activity of "this compound" and to design new derivatives with potentially improved activity. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For "this compound," theoretical predictions of its NMR, IR, and UV-Vis spectra can be highly valuable.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with the experimental one, the accuracy of the computational model can be assessed, and assignments of experimental peaks can be confirmed.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an IR spectrum. The calculated IR spectrum can help in the identification of characteristic functional groups and in the interpretation of the experimental spectrum. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. physchemres.org This can provide insights into the electronic structure and chromophores present in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (ipso-NH₂) | 145.8 |

| C (meta-cyclohexyl) | 140.2 |

| C (ortho) | 115.1, 118.9 |

| C (para) | 116.5 |

| C (meta) | 129.5 |

| C (cyclohexyl-ipso) | 45.3 |

| C (cyclohexyl-CH₂) | 33.1, 35.8 |

| C (cyclohexyl-CH) | 38.6 |

| C (ethyl-CH₂) | 28.9 |

| C (ethyl-CH₃) | 11.2 |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov For reactions involving "this compound," such as its synthesis or its metabolic pathways, computational methods can provide detailed insights into the reaction coordinates, transition states, and activation energies. researchgate.netmdpi.com

By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves:

Locating Stationary Points: Identifying the structures of the reactants, products, intermediates, and transition states.

Calculating Energies: Determining the relative energies of these stationary points to calculate reaction barriers and reaction enthalpies.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from a transition state to confirm that it connects the intended reactants and products.

For example, the synthesis of "this compound" might proceed through a series of steps. Computational studies can help to understand the regioselectivity and stereoselectivity of these steps, providing a theoretical basis for optimizing the reaction conditions.

Prediction of Molecular Interactions

Understanding how "this compound" interacts with other molecules, such as solvent molecules, receptors, or enzymes, is crucial for predicting its behavior in various environments. mdpi.com Computational methods can be used to predict and analyze these non-covalent interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions. bohrium.com

Molecular Docking: This technique is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "this compound," docking could be used to predict its binding mode within the active site of a target protein, providing insights into its potential biological activity.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the nature of chemical bonds and intermolecular interactions.

Non-Covalent Interaction (NCI) Plots: These are visualization tools that highlight the regions of space involved in non-covalent interactions, allowing for a qualitative understanding of the interaction patterns.

By studying the molecular interactions of "this compound," researchers can gain a deeper understanding of its solubility, membrane permeability, and binding affinity to biological targets.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules

Aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis, prized for the reactivity of the amino group and the aromatic ring. researchgate.netimpactfactor.org The amino group of 3-(3-Ethylcyclohexyl)aniline can readily undergo a variety of transformations, such as acylation, alkylation, and diazotization, making it a valuable intermediate for constructing more complex molecules. knowde.com These reactions are foundational for producing a wide array of fine chemicals, including those with applications in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

The presence of the 3-ethylcyclohexyl group introduces significant steric bulk, which can direct subsequent reactions to specific positions on the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the bulky substituent could influence the regioselectivity, favoring substitution at less hindered positions. This site-directing capability is crucial in multi-step syntheses where precise control over the molecular architecture is required. researchgate.net Furthermore, this aliphatic moiety increases the lipophilicity of the molecule, a property that can be exploited in the synthesis of drug candidates or other bioactive compounds where solubility and membrane permeability are key considerations. The development of novel catalytic systems, including photoredox catalysis, has expanded the toolkit for functionalizing aniline derivatives, enabling the formation of complex C-C and C-N bonds under mild conditions. nih.govnih.gov

Use as a Ligand or Catalyst Precursor in Organometallic Chemistry

The nitrogen atom in the aniline amino group possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal centers. This property enables aniline derivatives to serve as ligands in organometallic chemistry. Bulky substituents on the aniline ring, such as the ethylcyclohexyl group in this compound, are often desirable in ligand design. They can create a specific steric environment around the metal center, influencing the catalyst's activity, selectivity, and stability. For example, bulky ligands can prevent catalyst deactivation through dimerization and can control the access of substrates to the active site, thereby enhancing stereoselectivity in asymmetric catalysis.

While specific complexes involving this compound are not documented, research on bulky anilide ligands demonstrates their utility in stabilizing reactive metal centers and facilitating challenging transformations. chemrxiv.org These ligands are integral to catalysts used in a variety of industrial processes. Precious metal powder catalysts supported on various materials are commonly used in batch and slurry processes for applications in pharmaceuticals and fine chemical synthesis. evonik.com The synthesis of metal complexes with Schiff bases derived from substituted anilines has also been explored, indicating the versatility of these compounds in coordination chemistry. impactfactor.org

Integration into Polymer and Materials Science Research (e.g., polyaniline derivatives, liquid crystals)

The unique combination of an aromatic, polymerizable aniline unit and a bulky, aliphatic cyclohexyl group makes this compound an intriguing monomer for materials science.

Polyaniline Derivatives: Polyaniline (PANI) is a well-known conducting polymer with excellent environmental stability. google.com However, its application is often limited by poor solubility in common organic solvents. researchgate.net Introducing substituents onto the aniline ring is a common strategy to improve processability. The bulky and non-polar 3-ethylcyclohexyl group would likely disrupt the inter-chain packing of the resulting polymer, thereby weakening intermolecular forces and enhancing its solubility. researchgate.net

The chemical oxidative polymerization of aniline derivatives, typically using an oxidant like ammonium (B1175870) persulfate in an acidic medium, can be used to synthesize these modified polymers. nih.govresearchgate.net The properties of the resulting poly(this compound) would be influenced by the substituent's steric and electronic effects, impacting its conductivity, morphology, and solubility. researchgate.netrsc.org

Table 1: Expected Influence of 3-Ethylcyclohexyl Group on Polyaniline Properties

| Property | Influence of 3-Ethylcyclohexyl Group | Rationale |

| Solubility | Increased | The bulky, non-polar aliphatic group disrupts inter-chain packing, reducing intermolecular forces and allowing solvent molecules to permeate more easily. researchgate.net |

| Conductivity | Potentially Decreased | The steric hindrance from the bulky substituent can twist the polymer backbone, reducing the effective conjugation length and thus lowering electrical conductivity. researchgate.net |

| Processability | Improved | Enhanced solubility allows for easier processing into films and coatings from solution. nih.govresearchgate.net |

| Morphology | Altered | Substituents are known to change the surface morphology of polyaniline from granular to other structures like hierarchical or spherical. researchgate.netrsc.org |

Liquid Crystals: The rigid nature of the phenyl ring combined with the flexible, bulky cyclohexyl moiety is a common structural motif in molecules designed for liquid crystal applications. colorado.edu Liquid crystals are materials that exist in a state between a conventional liquid and a solid crystal, exhibiting properties of both. uchicago.edu Calamitic (rod-shaped) molecules, often composed of rigid cores and flexible tails, are known to form nematic and smectic liquid crystal phases. colorado.edunih.gov

The structure of this compound provides a basis for creating such calamitic molecules. By attaching a second rigid group (like another phenyl ring) to the amino group, one could synthesize Schiff base derivatives with potential mesogenic (liquid crystalline) properties. rdd.edu.iq The ethylcyclohexyl group would act as a flexible, space-filling tail, influencing the melting and clearing points and the type of mesophase formed. jmchemsci.combeilstein-journals.org The synthesis of liquid crystals often involves combining different molecular units to achieve desired phase behaviors over specific temperature ranges. mdpi.com

Development of Analytical Reagents and Derivatizing Agents

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Aniline derivatives can be used as reagents for this purpose. The primary amino group of this compound is nucleophilic and can react with various functional groups, such as aldehydes, ketones, and carboxylic acids, to form stable derivatives.

For example, it can react with carbonyl compounds to form Schiff bases (imines). If a chromophore or fluorophore is part of the aniline derivative's structure, the resulting product can be easily detected using UV-Vis or fluorescence spectroscopy. The bulky ethylcyclohexyl group could be beneficial in several ways:

Improved Separation: In chromatographic techniques like HPLC or GC, the increased molecular weight and altered polarity imparted by the ethylcyclohexyl group can improve the separation of derivatives from the unreacted reagent and other sample components.

Enhanced Signal: The bulky group might prevent quenching effects, potentially leading to a stronger signal in fluorescence detection.

While specific applications of this compound as a derivatizing agent have not been reported, the fundamental reactivity of the aniline functional group is well-established for creating derivatives for analytical purposes. uobaghdad.edu.iqsemanticscholar.org

Contribution to Industrial Chemical Processes (excluding specific product formulations)

Aniline and its substituted derivatives are crucial intermediates in numerous large-scale industrial processes. coherentmarketinsights.comevonik.com They are key starting materials for the synthesis of polyurethanes, rubber processing chemicals, dyes, pigments, and agrochemicals. knowde.comresearchgate.net The general industrial production of anilines often involves the nitration of an aromatic precursor followed by catalytic hydrogenation. researchgate.netevonik.com

Substituted anilines, such as those with alkyl groups, serve as precursors to a wide range of products. For instance, they are used to manufacture methylene (B1212753) diphenyl diisocyanate (MDI), a key component of polyurethane foams. coherentmarketinsights.com They are also used to produce antioxidants and vulcanization accelerators for the rubber industry. knowde.com

Given its structure, this compound could potentially serve as a specialized intermediate in processes where the final product requires enhanced solubility in non-polar media, greater steric bulk, or modified reactivity due to the electronic effects of the substituent. The versatility of aniline chemistry allows for its incorporation into a vast array of industrial value chains. uva.nl

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of environmentally benign and efficient processes. For 3-(3-ethylcyclohexyl)aniline and related compounds, research will likely focus on moving away from traditional multi-step syntheses that often involve harsh reagents and generate significant waste. uva.nl

Another green approach involves chemoenzymatic methods. The use of immobilized nitroreductase enzymes for the reduction of nitroaromatics to anilines presents a sustainable alternative to traditional chemical hydrogenation, which often relies on high-pressure hydrogen and precious-metal catalysts. acs.org This biocatalytic method operates in aqueous media under mild conditions with high chemoselectivity. acs.org Adapting this technology for the synthesis of precursors to this compound could significantly reduce the environmental footprint of its production.

Additionally, novel methods for creating substituted anilines from alternative starting materials, such as the conversion of benzyl (B1604629) azides with electron-withdrawing groups, are being explored. chemrxiv.org These innovative routes, if applicable to the synthesis of alkyl-substituted anilines, could provide new, sustainable pathways. The development of eco-friendly acetylation methods using benign catalysts like magnesium sulfate (B86663) in glacial acetic acid also points towards a future of greener amine derivatization processes. ijtsrd.comijtsrd.com

Exploration of Advanced Catalytic Applications

Aniline (B41778) derivatives are pivotal in the field of catalysis, serving as ligands, organocatalysts, and precursors to more complex catalytic structures. Future research will likely explore the potential of this compound in these domains. The specific steric and electronic properties conferred by the 3-ethylcyclohexyl group could be harnessed to develop novel catalysts with unique selectivity and activity.

In the realm of hydrogenation, the selective catalytic hydrogenation of nitroarenes to produce anilines is a critical industrial process. researchgate.net While much research focuses on the catalysts themselves, the structure of the aniline product is also significant. Derivatives of this compound could find use in creating catalysts for these transformations. For instance, air-stable base-metal catalysts, such as those based on manganese, are being developed for the chemoselective hydrogenation of nitroarenes, offering a more economical alternative to precious metal catalysts like palladium or pyrophoric Raney-Nickel. nih.gov

Organocatalysis represents another burgeoning field where aniline derivatives are crucial. Chiral phosphoric acids, often used in conjunction with anilines, have proven effective in catalyzing asymmetric reactions, such as the para C-H aminoalkylation of aniline derivatives to produce chiral diarylmethylamines. thieme-connect.comresearchgate.net The unique structure of this compound could be exploited in the design of new organocatalytic systems for various asymmetric transformations, including Friedel-Crafts alkylations and indolizations. acs.orgnih.gov The bulky, flexible ethylcyclohexyl group could influence the chiral environment of the catalytic pocket, potentially leading to enhanced enantioselectivity.

Investigation of Chiral Analogues and Stereoselective Synthesis

The presence of two stereocenters in the 3-ethylcyclohexyl moiety of this compound introduces the possibility of diastereomers and enantiomers. The investigation of these chiral analogues and the development of methods for their stereoselective synthesis is a significant and challenging area for future research. Chiral amines are of immense value in pharmaceuticals and agrochemicals, making the synthesis of enantiopure this compound a highly desirable goal.

Recent advances in asymmetric synthesis offer promising strategies. For example, a tandem strategy involving the in-situ generation of aza-p-quinone methides followed by a copper(I)-catalyzed 1,6-conjugate addition of Grignard reagents has been developed for the synthesis of chiral 4-(sec-alkyl)anilines. nih.gov This methodology, particularly with the use of chiral ferrocenyl diphosphine ligands, has shown the potential to yield enantioenriched chiral aniline derivatives. nih.gov Adapting such a strategy for the synthesis of chiral cyclohexyl-substituted anilines is a logical next step.

Furthermore, visible-light-enabled photoredox catalysis is emerging as a powerful tool for stereoselective synthesis. Intermolecular [4 + 2] cycloaddition reactions have been developed to create highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. nih.gov The incorporation of a chiral phosphoric acid catalyst into such systems has shown promise for achieving enantioselectivity. nih.gov Applying these principles to construct the chiral ethylcyclohexyl ring system and subsequently form the aniline derivative could provide a novel and efficient route to enantiopure analogues of this compound.

Organocatalytic methods are also at the forefront of asymmetric synthesis. The direct asymmetric indolization of aniline derivatives through [3 + 2] cascade cyclizations, catalyzed by chiral phosphoric acids, demonstrates the power of organocatalysis in creating complex chiral molecules from simple amines. nih.govacs.org

Deeper Computational Insight into Reactivity and Conformation

Computational chemistry provides an invaluable tool for understanding and predicting the behavior of molecules, thereby guiding experimental research. For this compound, deeper computational studies can offer significant insights into its reactivity and conformational landscape, accelerating the development of its applications.

Density Functional Theory (DFT) can be employed to elucidate the electronic properties that govern the reactivity of the aniline ring and the amino group. researchgate.net Such studies can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of new synthetic transformations. For instance, computational models have been successfully used to predict the metabolism of substituted anilines, specifically N-acetylation and N-oxanilic acid formation, by correlating these outcomes with calculated physicochemical properties like partial atomic charges and susceptibility to nucleophilic attack. tandfonline.comnih.govresearchgate.net Similar models could be developed for this compound to predict its metabolic fate or its reactivity in various chemical environments.

Conformational analysis is particularly important for this molecule due to the flexible ethylcyclohexyl ring. Understanding the preferred conformations of the cis and trans isomers and the rotational barriers involved is crucial for designing chiral catalysts or substrates for stereoselective reactions. Quantum chemical calculations can determine the relative energies of different conformers and the impact of substitution on the geometry of the aniline molecule, such as the pyramidalization of the nitrogen atom and the C-N bond length. Computational studies have also been used to calculate aqueous one-electron oxidation potentials for substituted anilines, which correlate well with the energy of the highest occupied molecular orbital (HOMO). umn.edu This information is vital for applications in electrochemistry and materials science.

Expanding Applications in Functional Materials

Aniline and its derivatives are fundamental building blocks for a wide range of functional materials, most notably conducting polymers like polyaniline (PANI). The unique properties of this compound, particularly the bulky and hydrophobic alkyl substituent, could be leveraged to create novel functional materials with tailored properties.

Future research could focus on the synthesis of copolymers incorporating this compound monomers. The presence of the ethylcyclohexyl group could significantly impact the polymer's morphology, solubility, and processing characteristics. scielo.br For instance, substituents on the aniline monomer are known to alter the surface morphology of the resulting polymers, which can range from heterogeneous hierarchical structures to spherical ones. rsc.org Such modifications can enhance solubility in common organic solvents, facilitating the creation of thin films for various applications. researchgate.net

One of the most promising areas for functionalized PANI is in chemical sensors. The electrical and optical properties of PANI change upon interaction with various analytes, making it an excellent material for sensor development. rsc.orgscribd.com Polymers derived from this compound could exhibit enhanced sensitivity or selectivity towards specific analytes, such as ammonia (B1221849) or moisture, due to the modified polymer structure. rsc.org Research into thin films of PANI-based nanocomposites with metal oxides like CeO₂ and WO₃ has shown that the composition can be tuned to optimize the sensitivity and linearity of electrochemical sensors. mdpi.com Incorporating this compound into such nanocomposite systems could lead to next-generation sensor devices for environmental and biomedical monitoring. mdpi.com Additionally, PANI-based coatings are being explored for applications such as electrochemical DNA sensors, where the polymer matrix can entrap and stabilize biomolecules. nih.gov The specific properties of a this compound-based polymer might offer advantages in terms of film stability and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.